molecular formula C8H9BrO3 B12517383 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol CAS No. 655238-34-9

4-Bromo-5-(hydroxymethyl)-2-methoxyphenol

Katalognummer: B12517383
CAS-Nummer: 655238-34-9
Molekulargewicht: 233.06 g/mol
InChI-Schlüssel: NYJGSUWOONXWMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-(hydroxymethyl)-2-methoxyphenol is an organic compound with a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol typically involves the bromination of 5-(hydroxymethyl)-2-methoxyphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-(hydroxymethyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-Bromo-5-(carboxymethyl)-2-methoxyphenol.

    Reduction: 5-(Hydroxymethyl)-2-methoxyphenol.

    Substitution: 4-Methoxy-5-(hydroxymethyl)-2-methoxyphenol.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-(hydroxymethyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a hydroxymethyl group.

    4,5-Dichlorophthalonitrile: Contains two chlorine atoms instead of a bromine atom and a hydroxymethyl group.

Uniqueness

4-Bromo-5-(hydroxymethyl)-2-methoxyphenol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

655238-34-9

Molekularformel

C8H9BrO3

Molekulargewicht

233.06 g/mol

IUPAC-Name

4-bromo-5-(hydroxymethyl)-2-methoxyphenol

InChI

InChI=1S/C8H9BrO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-3,10-11H,4H2,1H3

InChI-Schlüssel

NYJGSUWOONXWMP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)Br)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.